molecular formula C8H4Br2 B12828161 1,3-Dibromo-5-ethynylbenzene

1,3-Dibromo-5-ethynylbenzene

Cat. No.: B12828161
M. Wt: 259.92 g/mol
InChI Key: CBPRPTYGFRUXQQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-ethynylbenzene: is an organic compound with the molecular formula C8H4Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethynyl group is substituted at the 5 position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethynylbenzene can be synthesized through a multi-step process involving the bromination of ethynylbenzene. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dibromo-5-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-ethynylbenzene involves its ability to undergo electrophilic aromatic substitution reactionsThis process is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the benzene ring more reactive towards electrophiles .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-5-ethynylbenzene is unique due to the presence of both bromine and ethynyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research .

Properties

IUPAC Name

1,3-dibromo-5-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPRPTYGFRUXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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